

Comprehensive Spectroscopic Characterization of Methyl (E)-3-carbamoylacrylate

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Compound of Interest

Compound Name: *methyl e-3-carboxamide*

Cat. No.: *B451835*

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Executive Summary & Chemical Identity[1][2][3][4][5][6]

In the context of drug development—specifically regarding covalent inhibitors and Michael acceptors—the designation "**methyl e-3-carboxamide**" refers to Methyl (E)-3-carbamoylacrylate (also known as Methyl trans-3-amino-3-oxoprop-1-enoate).

This molecule represents a critical "Janus" intermediate: it possesses both an ester and a primary amide flanking a trans-alkene. This specific geometry and functionalization make it a versatile scaffold for heterocycle synthesis and a metabolic marker for fumarate-based drugs (e.g., Dimethyl Fumarate/Tecfidera).

This guide provides the definitive spectroscopic signature for this compound, focusing on distinguishing the (E)-isomer from the (Z)-isomer and identifying the distinct amide/ester environments.

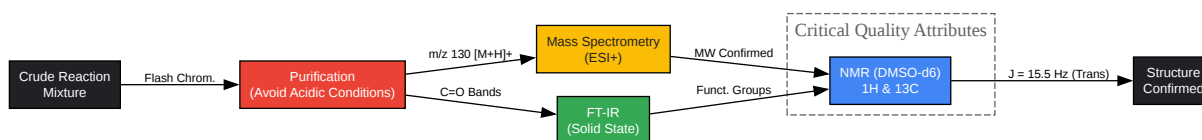
Chemical Profile[4][5][7][8][9][10][11]

- IUPAC Name: Methyl (2E)-3-carbamoylacrylate

- Common Names: Fumaric acid monoamide monoester; Methyl trans-
-amidoacrylate.
- Molecular Formula:
- Molecular Weight: 129.11 g/mol
- SMILES: COC(=O)/C=C/C(N)=O

Analytical Workflow

The following diagram outlines the logical flow for validating this compound, ensuring that the labile amide protons are not exchanged out and the stereochemistry is confirmed.



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Figure 1: Analytical workflow emphasizing the necessity of NMR coupling constants for stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy[12][13]

NMR is the gold standard for this molecule. The critical parameter is the coupling constant () of the alkene protons. A

-value of 15–16 Hz confirms the (E)-configuration (trans), whereas a value of 10–12 Hz would indicate the (Z)-isomer (cis/maleic derivative).

Solvent Selection: DMSO-

is strictly recommended over CDCl₃.

- Reasoning: In CDCl₃

, the amide protons often broaden into the baseline or exchange rapidly. DMSO-

stabilizes the amide protons via hydrogen bonding, appearing as two distinct singlets due to restricted rotation around the C-N bond.

¹H NMR Data (400 MHz, DMSO-)

Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Assignment	Structural Insight
8.05	Broad Singlet	1H	-	(Amide)	Hydrogen-bonded proton (restricted rotation).
7.60	Broad Singlet	1H	-	(Amide)	Non-hydrogen-bonded proton.
7.05	Doublet	1H	15.6		Alkene proton to ester; deshielded by resonance.
6.62	Doublet	1H	15.6		Alkene proton to ester.
3.74	Singlet	3H	-		Methyl ester characteristic singlet.

C NMR Data (100 MHz, DMSO-)

Shift (ppm)	Carbon Type	Assignment	Notes
165.8	Quaternary (C=O)	Ester Carbonyl	Typical -unsaturated ester shift.
164.2	Quaternary (C=O)	Amide Carbonyl	Slightly upfield from ester due to N-donation.
136.5	Methine (CH)	C-3 (Alkene)	-carbon to ester.
128.9	Methine (CH)	C-2 (Alkene)	-carbon to ester.
52.3	Methyl ()	Methoxy Carbon	Diagnostic methyl ester peak.

Infrared Spectroscopy (FT-IR)

IR is essential for distinguishing the two carbonyl environments. The conjugation with the alkene lowers the stretching frequencies compared to saturated analogs.

Wavenumber ()	Intensity	Assignment	Diagnostic Value
3350, 3180	Medium, Broad	N-H Stretch	Primary amide doublet (asymmetric/symmetric).
1725	Strong	Ester C=O	Conjugated ester stretch.
1675	Strong	Amide I (C=O)	Lower frequency than ester; diagnostic for amide.
1635	Medium	C=C Stretch	Alkene stretch; often overlaps with Amide II.
1600	Medium	Amide II	N-H bending mixed with C-N stretch.
1300-1150	Strong	C-O Stretch	C-O-C asymmetric stretch of the ester.

Mass Spectrometry (MS)[2]

For this small molecule, Electrospray Ionization (ESI) in Positive Mode is preferred. Electron Impact (EI) can be used but often results in extensive fragmentation.

MS Protocol (ESI+)

- Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
- Ionization: ESI Positive.
- Observed Ion:

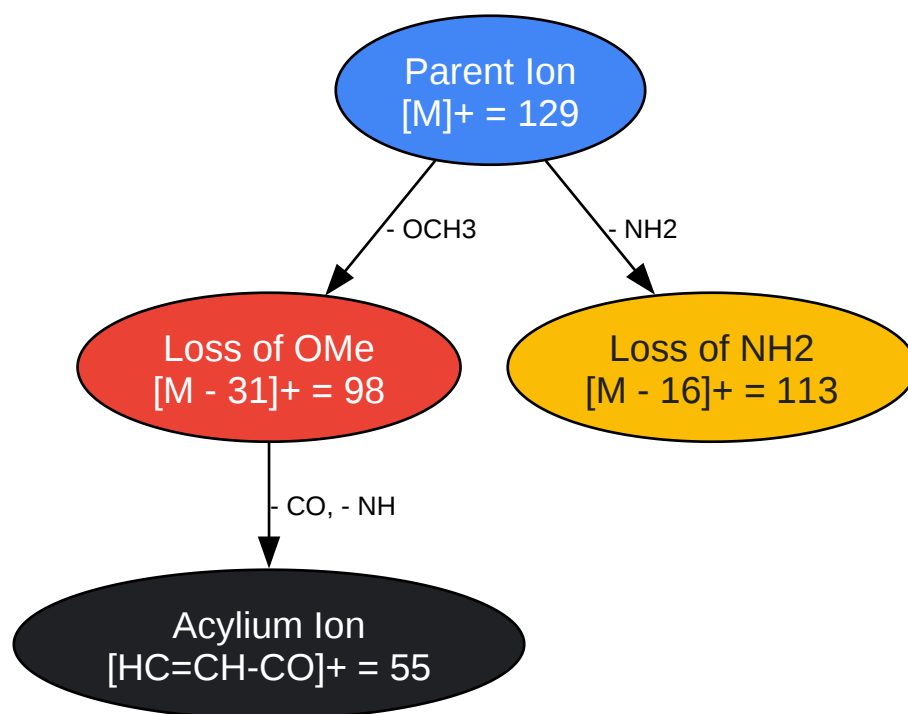
130.1

and

152.1

Fragmentation Logic (MS/MS or EI)

The fragmentation pattern is predictable and serves as a "fingerprint" for the functional groups.



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Figure 2: Primary fragmentation pathways observed in EI/MS for methyl (E)-3-carbamoylacrylate.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical)

Objective: To prevent signal broadening of amide protons.

- Dryness: Ensure the sample is completely free of residual protic solvents (methanol/water) by drying under high vacuum for >4 hours.
- Solvent: Use ampule-sealed DMSO-

(99.9% D) to minimize water peaks at 3.33 ppm.

- Concentration: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-
.
- Acquisition: Set relaxation delay (
) to at least 2.0 seconds to allow full relaxation of the quaternary carbonyl carbons if running
C.

Protocol B: Differentiation from Maleamide (Cis-Isomer)

If the synthesis yields a mixture, the cis-isomer (Methyl maleamate) will exhibit:

- Coupling:
Hz (vs 15.6 Hz for trans).
- H-Bonding: A significant downfield shift of one amide proton (>9.0 ppm) due to intramolecular H-bonding with the ester carbonyl, which is geometrically impossible in the trans (E) isomer.

References

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